Cas no 86215-68-1 (1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione)

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic heterocyclic compound featuring both an aminophenyl group and a fused azabicyclo ring system. Its unique structure imparts potential utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders or as a scaffold for enzyme inhibitors. The presence of the 4-aminophenyl moiety enhances solubility and reactivity, facilitating further derivatization, while the rigid bicyclic core may contribute to stereochemical control in synthetic applications. This compound is of interest in medicinal chemistry for its balanced lipophilicity and potential to modulate receptor binding. Suitable for controlled reactions under anhydrous conditions.
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure
86215-68-1 structure
Product Name:1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS No:86215-68-1
MF:C11H10N2O2
MW:202.209302425385
CID:3166192
PubChem ID:14068934
Update Time:2025-10-19

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • SGGCPUGLXWOPAP-UHFFFAOYSA-N
    • CHEMBL287574
    • BDBM50011760
    • 86215-68-1
    • 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexan-2,4-dione
    • 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
    • SCHEMBL10530071
    • 1-(4-Amino-phenyl)-3-aza-bicyclo[3.1.0]hexane-2,4-dione
    • CS-0080984
    • Inchi: 1S/C11H10N2O2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5,12H2,(H,13,14,15)
    • InChI Key: SGGCPUGLXWOPAP-UHFFFAOYSA-N
    • SMILES: O=C1C2(C3C=CC(=CC=3)N)CC2C(N1)=O

Computed Properties

  • Exact Mass: 202.074227566Da
  • Monoisotopic Mass: 202.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.2Ų

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM544231-1g
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
86215-68-1 95%+
1g
$1632 2023-02-17

Additional information on 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Professional Introduction to Compound with CAS No. 86215-68-1 and Product Name: 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

The compound identified by the CAS number 86215-68-1 and the product name 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione represents a significant advancement in the field of medicinal chemistry. This bicyclic structure, featuring a fused azabicyclohexane core conjugated with an aminophenyl group and a diketone moiety, has garnered considerable attention due to its unique pharmacological properties and potential therapeutic applications.

At the core of this compound's appeal lies its intricate molecular architecture, which combines elements of both rigid and flexible frameworks. The presence of the azabicyclo[3.1.0]hexane scaffold imparts a degree of conformational stability, while the 4-aminophenyl substituent introduces a polar, hydrogen-bonding capable group that can interact favorably with biological targets. The terminal 2,4-diketone functionality further enhances its reactivity and potential for further derivatization, making it a versatile scaffold for drug discovery.

Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding. The azabicyclo[3.1.0]hexane core has been shown to mimic certain natural product scaffolds known for their bioactivity, while the 4-aminophenyl group can serve as a pharmacophore for interactions with proteins or nucleic acids. This dual functionality has led researchers to explore its applications in treating a range of conditions, from inflammatory diseases to neurological disorders.

In particular, the 2,4-diketone moiety has been identified as a key site for post-synthetic modification, allowing chemists to tailor the compound's properties for specific biological effects. Functionalization at this position can alter electronic distributions, influence solubility, or introduce additional hydrogen-bonding interactions with target molecules. Such flexibility is critical in medicinal chemistry, where precise molecular design often dictates efficacy and selectivity.

The pharmacological profile of 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has been investigated through both computational modeling and experimental validation. Computational studies suggest that the compound can adopt multiple stable conformations in solution, which may contribute to its binding affinity and specificity for biological targets. Experimental data further support these predictions, demonstrating interactions with enzymes such as kinases and proteases at submicromolar concentrations.

One of the most compelling aspects of this compound is its potential as a lead structure for drug development programs targeting neglected diseases. The structural motifs present in 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione bear resemblance to known bioactive molecules but possess unique chemical features that may enhance their therapeutic index. This has prompted several research groups to synthesize analogs and derivatives aimed at optimizing potency while minimizing side effects.

The synthesis of this compound presents an interesting challenge due to the complexity of its bicyclic system and the need for precise functional group manipulation. Traditional approaches involving transition-metal-catalyzed reactions have been employed to construct the azabicyclo[3.1.0]hexane core, while palladium-catalyzed cross-coupling reactions have been utilized to introduce the 4-aminophenyl substituent and other functional groups at desired positions on the molecule.

Recent advances in synthetic methodology have enabled more efficient routes to this compound, reducing costs and improving yields significantly. These improvements are crucial for moving from academic research into clinical development, where scalability and reproducibility are paramount concerns for pharmaceutical companies exploring new drug candidates.

The potential applications of 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione extend beyond traditional small-molecule drug development into areas such as biomaterials and agrochemicals. Its unique structural features make it an attractive candidate for designing novel materials with specific chemical or biological properties that could be exploited in various industrial applications.

In conclusion, the compound with CAS number 86215-68-1, formally known as 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, represents a promising area of research with significant implications for future therapeutic interventions and material science innovations. Its complex molecular architecture offers opportunities for diverse functionalization while maintaining conformational stability suitable for biological interactions.

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